3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol
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Overview
Description
3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of functional groups, including a chlorophenyl group, a morpholine ring, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the indole derivative.
Final Coupling: The final step involves coupling the chlorophenyl and morpholine-substituted indole intermediates under basic conditions to form the target compound.
Chemical Reactions Analysis
3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
3-((4-chlorophenyl)(morpholino)methyl)-2-phenyl-1H-indol-1-ol can be compared with other indole derivatives, such as:
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a thiadiazole ring instead of an indole core and exhibits different biological activities.
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)alkan-3-ols: These compounds have similar structural features but differ in their specific substituents and biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used as a comparison for its simpler structure and different biological role.
Properties
IUPAC Name |
4-[(4-chlorophenyl)-(1-hydroxy-2-phenylindol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2/c26-20-12-10-19(11-13-20)24(27-14-16-30-17-15-27)23-21-8-4-5-9-22(21)28(29)25(23)18-6-2-1-3-7-18/h1-13,24,29H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOMVGWPUDIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)Cl)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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